Zafirlukast

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Leukotriene Inhibition

Zafirlukast belongs to a class of drugs known as leukotriene receptor antagonists. Leukotrienes are inflammatory lipid mediators involved in asthma and allergic rhinitis. Zafirlukast works by competitively binding to leukotriene receptors on airway smooth muscle cells, thereby preventing leukotrienes from exerting their constrictive effects on the airways. Research is ongoing to further elucidate the specific mechanisms by which zafirlukast modulates leukotriene signaling pathways.

[^1]: Advances in Prostaglandin and Leukotriene Research: Basic Science and New Clinical Applications Bengt Samuelsson (Editor. Advances in Prostaglandin and Leukotriene Research: Basic Science and New Clinical Applications. Springer Science & Business Media, 2012)

Zafirlukast and Allergic Diseases

Beyond asthma, researchers are investigating the potential of zafirlukast in managing other allergic diseases. Studies suggest it might be beneficial in treating allergic rhinitis, particularly when combined with other medications. Additionally, research is exploring its role in preventing exercise-induced bronchoconstriction, a common issue for asthmatic individuals.

[^2]: Management of Allergic Rhinitis: [^3]: Exercise-Induced Bronchoconstriction:

Zafirlukast and Inflammatory Processes

[^4]: Zafirlukast for Atopic Dermatitis: [^5]: Zafirlukast for Inflammatory Bowel Disease:

Zafirlukast and Cancer

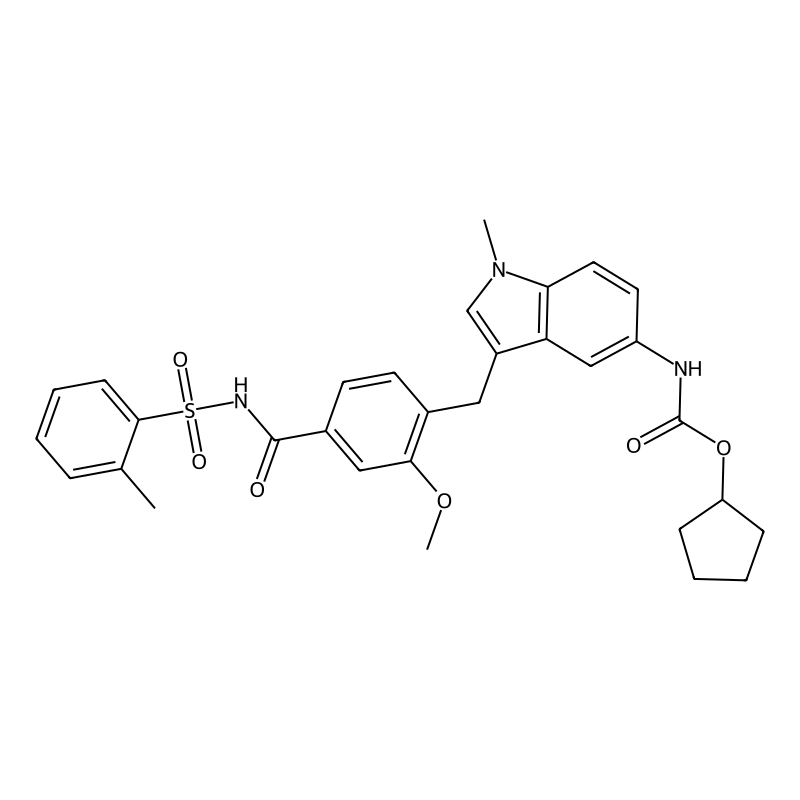

Zafirlukast is a synthetic compound classified as a selective peptide leukotriene receptor antagonist. Its chemical structure is defined by the formula , with a molecular weight of approximately 575.7 g/mol. The compound is primarily indicated for the prophylaxis and chronic treatment of asthma, particularly in patients who exhibit sensitivity to leukotrienes, which are inflammatory mediators involved in asthma pathophysiology. Zafirlukast works by blocking the action of cysteinyl leukotrienes at their receptors, thereby reducing bronchoconstriction and inflammation associated with asthma .

Zafirlukast works by blocking the action of leukotrienes, which are signaling molecules involved in inflammatory responses []. During an asthma attack, leukotrienes trigger airway smooth muscle contraction, mucus production, and airway hyperresponsiveness (increased sensitivity to irritants). Zafirlukast binds competitively to leukotriene receptors on these airway smooth muscle cells, preventing leukotriene attachment and subsequent inflammatory effects []. This mechanism helps to maintain airways in a relaxed state, reducing asthma symptoms like wheezing and shortness of breath [].

Zafirlukast is generally well-tolerated, but common side effects include headache and stomach upset [, ]. In rare cases, more serious side effects like liver problems have been reported []. It is crucial to consult a healthcare professional before using Zafirlukast, especially for individuals with underlying health conditions or taking other medications [].

Zafirlukast undergoes various chemical transformations, primarily through hepatic metabolism. The main metabolic pathway involves the cytochrome P450 enzyme system, particularly the CYP2C9 isoenzyme, which converts zafirlukast into its inactive hydroxylated metabolites . The compound is also known to inhibit CYP3A4 and CYP2C9, potentially affecting the metabolism of other drugs that utilize these pathways .

As a leukotriene receptor antagonist, zafirlukast exhibits significant biological activity in modulating inflammatory responses. It selectively antagonizes leukotriene D4 and E4 at the cysteinyl leukotriene receptor 1 (CysLT1), which is crucial in mediating bronchoconstriction and airway inflammation in asthmatic patients. Research has shown that zafirlukast effectively reduces eosinophil migration and airway edema, contributing to its therapeutic effects in asthma management .

The synthesis of zafirlukast involves multiple catalytic reactions. One notable method includes the use of intramolecular reactions to form key structural components of the molecule. The process typically requires various reagents and conditions that facilitate the formation of the indole ring and the carbamate structure characteristic of zafirlukast. Detailed methodologies can be found in specialized literature focusing on pharmaceutical synthesis techniques .

Zafirlukast is primarily used for managing asthma symptoms, particularly in patients who do not respond adequately to traditional inhaled corticosteroids or beta-agonists. It is effective in reducing wheezing, dyspnea, and other respiratory symptoms associated with asthma exacerbations . Additionally, its role as an anti-inflammatory agent makes it a candidate for research into other inflammatory conditions.

Zafirlukast has been shown to interact with several drugs due to its effects on liver enzymes. For instance:

- Warfarin: Concurrent use can elevate international normalized ratio (INR) levels, necessitating careful monitoring.

- Phenytoin and Carbamazepine: Zafirlukast may increase plasma concentrations of these medications due to its inhibition of CYP3A4.

- Food Interactions: The absorption of zafirlukast decreases significantly when taken with high-fat or high-protein meals; it is recommended to take it on an empty stomach .

Zafirlukast shares similarities with several other leukotriene receptor antagonists. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Montelukast | Cysteinyl leukotriene receptor antagonist | Widely used; available as chewable tablets |

| Pranlukast | Cysteinyl leukotriene receptor antagonist | Approved in Japan; different pharmacokinetics |

| Bepotastine | Histamine H1 receptor antagonist | Primarily used for allergic rhinitis |

| Roflumilast | Phosphodiesterase-4 inhibitor | Different mechanism; used for COPD |

Zafirlukast's unique selectivity for cysteinyl leukotriene receptors distinguishes it from other compounds that may have broader or different mechanisms of action. Its specific targeting helps reduce adverse effects related to non-selective inhibition .

Zafirlukast displays notable solid-state diversity with several recognized crystalline forms. Single crystal X-ray diffraction and powder X-ray diffraction analyses have elucidated distinct crystal structures, including anhydrous polymorphs and multiple solvated forms.

A key structure, often referred to as "Form X", crystallizes with one molecule of zafirlukast per asymmetric unit, forming molecular ribbons linked via amide-amide hydrogen bonds. These ribbons are further stabilized by weak interactions such as hydrogen-π and aromatic-π stacking. The primary hydrogen bond occurs between the sulphonylbenzamide nitrogen-hydrogen donor and the amide carbonyl oxygen acceptor, resulting in a robust supramolecular network [1] [2]. This ordering is essential for the physical properties and phase stability of zafirlukast.

Detailed structural parameters:

| Polymorph | Space Group | Key Interactions | Reference |

|---|---|---|---|

| Anhydrous Form X | Monoclinic (P21/n) | Amide-amide hydrogen bonds, π-π stacking | [1] [2] |

| Acetonitrile Solvate | Not specified | Solvent-mediated hydrogen bonding | [2] |

Solvate Formations

Monohydrate Structure

Zafirlukast monohydrate (C31H33N3O6S·H2O) possesses a monoclinic symmetry, and the incorporation of water leads to an extended hydrogen-bond network. The water molecule connects three zafirlukast molecules via hydrogen bonds, resulting in channel-like arrangements along the crystal lattice. Single-crystal X-ray studies reveal the following features [3] [4]:

- Hydrogen bonding: The water forms three hydrogen bonds, bridging neighboring zafirlukast molecules.

- Molecular conformation: Zafirlukast adopts a Z-shaped conformation across all hydrates.

- Packing: Molecules are related by translation along the (101) plane.

| Property | Monohydrate Structure |

|---|---|

| Chemical Formula | C31H33N3O6S·H2O [5] [6] |

| Molecular Weight | 593.7 [5] [6] |

| Crystal System | Monoclinic [3] [4] |

| Hydrogen Bonding Pattern | Water bridges three zafirlukast units [3] [4] |

| Conformation | Z-shaped molecule |

Methanol and Ethanol Solvates

Methanol and ethanol solvates of zafirlukast are isostructural, both crystallizing in monoclinic systems, but with subtle distinctions in the hydrogen-bond patterns due to the nature of the alcohol solvent [3] [4].

- Hydrogen bonding: The solvent molecule (methanol or ethanol) forms hydrogen bonds with two neighboring zafirlukast molecules.

- Crystal structure: These solvates display different symmetries compared to the monohydrate, belonging to non-centrosymmetric space groups (Cc).

- Thermal stability: The solvent is retained up to the melting point, indicating robust solvate formation.

| Solvate | Chemical Formula | Crystal System | Hydrogen Bonds | Structural Notes |

|---|---|---|---|---|

| Methanol | C31H33N3O6S·CH3OH [3] [4] | Monoclinic | Bonds with two zafirlukast units | Isostructural with ethanol solvate |

| Ethanol | C31H33N3O6S·C2H5OH [7] [3] [4] | Monoclinic | Bonds with two zafirlukast units | Isostructural with methanol solvate |

Polymorphic Transitions and Stability

Three principal forms—anhydrous, monohydrate, and ethanol solvate—exhibit distinct stability profiles, influencing their suitability in development and manufacturing.

- Form A (Amorphous): Prepared by dehydration of the monohydrate, this form shows good solubility but is physically unstable, readily converting to the hydrate under high humidity and temperature.

- Form B (Hydrate): Reverts to amorphous or other forms upon dehydration; often less stable when exposed to dry conditions.

- Form X (Anhydrous): Exhibits higher physical stability but typically lower solubility.

- Ethanolate Solvate: Identified as a stable crystalline form, less hygroscopic than amorphous forms, with a melting point around 130–132 °C; solvent loss only above this temperature [8] [9].

Polymorphic transitions are typically triggered by temperature, humidity, or solvent removal. Metastable forms may persist for extended periods if protected from environmental triggers, though phase transformation can occur gradually, impacting manufacturing consistency [1] [8] [9].

| Form | Stability Characteristics | Transformation Notes |

|---|---|---|

| Form A | Amorphous, converts to Form B at high humidity/temp | Stores best in sealed, dry environments [8] [9] |

| Form B | Hydrate, unstable when dried | Converts to amorphous (Form A) on dehydration |

| Form X | Stable, crystalline, low solubility | Used to avoid phase transformation in storage [1] [2] |

| Ethanolate | Stable, less hygroscopic, defined melting point | Suitable for long-term storage [8] [9] |

Crystalline Form Impact on Physicochemical Properties

The specific crystalline or solvate form of zafirlukast profoundly influences key physicochemical attributes, especially solubility, stability, and processability.

- Solubility: Amorphous (Form A) and hydrated forms generally exhibit higher aqueous and solvent solubility, enhancing dissolution rates. Anhydrous and ethanolate forms are less soluble but more stable [8] [10] [11].

- Stability: Stable crystalline forms, such as Form X and the ethanolate solvate, provide superior handling characteristics and lower risk of unintentional phase conversion—ensuring batch-to-batch consistency during manufacture and storage [8] [10] [9].

- Thermal Properties: Differential scanning calorimetry identifies unique melting points and glass transition signatures for each form, aiding in analytical differentiation and quality assurance [12].

- Mechanical Properties: PXRD and hydrogen-bonding analysis show that strong crystal packing in certain forms enhances robustness but can reduce solubility.

| Physicochemical Property | Form A (Amorphous) | Form B (Hydrate) | Form X (Anhydrous) | Ethanolate Solvate |

|---|---|---|---|---|

| Solubility | High | Moderate | Low | Low |

| Stability | Low (against humidity) | Low (drying) | High | High |

| Melting Point (°C) | N/A | ~120 (hydrates lost) | 139 | 130–132 |

| Hygroscopicity | High | Moderate | Low | Low |

| Mechanical Strength | Moderate | Moderate | High | High |

Summary Table — Key Crystalline and Solvate Forms of Zafirlukast

| Form | Space Group | Melting Point (°C) | Solubility | Relative Stability | Reference |

|---|---|---|---|---|---|

| Amorphous (A) | N/A | N/A | High | Low | [8] [10] [13] |

| Hydrate (B) | Monoclinic | ~120 | Moderate | Low | [3] [4] |

| Anhydrous (X) | Monoclinic | 139 | Low | High | [1] [12] [10] |

| Ethanolate | Monoclinic | 130–132 | Low | High | [8] [7] [9] |

| Methanol Solvate | Monoclinic | ~120 (solvent loss) | Moderate | Moderate | [3] [4] |

| Monohydrate | Monoclinic | ~120 (solvent loss) | Moderate | Moderate | [3] [4] |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

5.4

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H413 (92.68%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Zafirlukast belongs to the leukotriene receptor antagonist (LTRA) class of medications and is available in strengths of 10 mg and 20 mg chewable tablets for oral administration. The U.S. Food and Drug Administration (FDA) approved the medication for managing chronic asthma in adults and children 5 or older. Zafirlukast is also used as an off-label drug to manage chronic urticaria, prevent exercise-induced bronchospasm, and treat allergic rhinitis in patients.

Livertox Summary

Drug Classes

Antiasthma Agents

Pharmacology

Zafirlukast is a tolyl compound and leukotriene receptor antagonist (LTRA), with anti-asthmatic and potential capsular contracture-preventing activities. Upon administration, zafirlukast selectively and competitively binds to and blocks the cysteinyl leukotriene 1 receptor (CYSLTR1), thereby preventing the potent pro-inflammatory mediators leukotriene C4, D4 and E4 from binding. This prevents leukotriene-mediated actions, including enhanced migration of eosinophils and neutrophils, increased adhesion of leukocytes, increased monocyte and neutrophil aggregation, increased airway edema, inflammation, capillary permeability and bronchoconstriction. In addition, zafirlukast may decrease collagen deposition, fibrosis, and capsular thickness after implantation, thereby preventing scar tissue.

MeSH Pharmacological Classification

ATC Code

R03 - Drugs for obstructive airway diseases

R03D - Other systemic drugs for obstructive airway diseases

R03DC - Leukotriene receptor antagonists

R03DC01 - Zafirlukast

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Cysteinyl leukotriene

CYSLTR1 [HSA:10800] [KO:K04322]

Other CAS

Absorption Distribution and Excretion

The most common metabolic products are hydroxylated metabolites which are excreted in the feces.

70 L

apparent oral CL=20 L/h

11.4 L/h [7-11 yrs]

9.2 L/h [5-6 yrs]

Metabolism Metabolites

Zafirlukast has known human metabolites that include 3-hydroxycyclopentyl N-[3-({2-methoxy-4-[(2-methylbenzenesulfonyl)carbamoyl]phenyl}methyl)-1-methylindol-5-yl]carbamate and cyclopentyl N-[1-(hydroxymethyl)-3-({2-methoxy-4-[(2-methylbenzenesulfonyl)carbamoyl]phenyl}methyl)indol-5-yl]carbamate.

Wikipedia

Biological Half Life

Use Classification

Dates

Zafirlukast prevented ox-LDL-induced formation of foam cells

Qiang Song, Zhi Hu, Xinming Xie, Hui CaiPMID: 33096109 DOI: 10.1016/j.taap.2020.115295

Abstract

Atherosclerosis (AS), a common arterial disease, is one of the main pathological roots of cardiovascular disease. The formation and accumulation of foam cells is an important event in early AS. An imbalance between cholesterol uptake and efflux is the primary cause of foam cell formation. Although research has focused on preventing the formation of foam cells, a safe and effective therapy has to be found. Zafirlukast is a widely useful type 1 cysteinyl leukotriene receptor (CysLT1R) antagonist with a good safety profile. Zafirlukast is the most used for the treatment of asthma and allergic rhinitis. However, the effect of zafirlukast on preventing the formation of foam cells has not been determined. The aim of this study was to investigate whether zafirlukast prevented macrophages from transforming into foam cells. Our data show that zafirlukast reduced the expression of CD36 and lipoprotein receptor-1 (LOX-1), which are responsible for lipid uptake. In addition, zafirlukast enhanced the activity of ATP-Binding Cassette A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), leading to the acceleration of cholesterol efflux. Furthermore, zafirlukast influenced the activity of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which mediates the expression of ABCA1 and ABCG1. In summary, our data indicate that zafirlukast might be a potential treatment strategy for AS by mediating lipid metabolism and preventing the formation of foam cells.Zafirlukast is a broad-spectrum thiol isomerase inhibitor that inhibits thrombosis without altering bleeding times

Lisa-Marie Holbrook, Shirley J Keeton, Parvathy Sasikumar, Sophie Nock, Justine Gelzinis, Elizabeth Brunt, Sarah Ryan, Megan M Pantos, Christina A Verbetsky, Jonathan M Gibbins, Daniel R KennedyPMID: 33080041 DOI: 10.1111/bph.15291

Abstract

Multiple members of the thiol isomerase (TI) family of enzymes are present in and released by platelets. Inhibition of these enzymes results in diminished platelet responses, aggregation, adhesion and thrombus formation. Recently, the therapeutic potential of TI inhibition has been recognised and drug-development technologies were used to identify selective small molecule inhibitors. To date, few pan-TI inhibitors have been characterised and the most studied, bacitracin, is known to be nephrotoxic, which prohibits its systemic therapeutic usage.We therefore sought to identify novel broad-spectrum inhibitors of these enzymes and test their effects in vivo. A total of 3,641 compounds were screened for inhibitory effects on the redox activity of ERp5, protein disulphide isomerase (PDI), ERp57, ERp72 and thioredoxin in an insulin turbidity assay. Of the lead compounds identified, zafirlukast was selected for further investigation.

When applied to platelets, zafirlukast diminished platelet responses in vitro. Zafirlukast was antithrombotic in murine models of thrombosis but did not impair responses in a model of haemostasis. Since TIs are known to modulate adhesion receptor function, we explored the effects of zafirlukast on cell migration. This was inhibited independently of cysteinyl LT receptor expression and was associated with modulation of cell-surface free thiol levels consistent with alterations in redox activity on the cell surface.

We identify zafirlukast to be a novel, potent, broad-spectrum TI inhibitor, with wide-ranging effects on platelet function, thrombosis and integrin-mediated cell migration. Zafirlukast is antithrombotic but does not cause bleeding.

Quantitative single-molecule imaging of TNFR1 reveals zafirlukast as antagonist of TNFR1 clustering and TNFα-induced NF-ĸB signaling

Nadine Weinelt, Christos Karathanasis, Sonja Smith, Juliane Medler, Sebastian Malkusch, Simone Fulda, Harald Wajant, Mike Heilemann, Sjoerd J L van WijkPMID: 32401398 DOI: 10.1002/JLB.2AB0420-572RR

Abstract

TNFR1 is a crucial regulator of NF-ĸB-mediated proinflammatory cell survival responses and programmed cell death (PCD). Deregulation of TNFα- and TNFR1-controlled NF-ĸB signaling underlies major diseases, like cancer, inflammation, and autoimmune diseases. Therefore, although being routinely used, antagonists of TNFα might also affect TNFR2-mediated processes, so that alternative approaches to directly antagonize TNFR1 are beneficial. Here, we apply quantitative single-molecule localization microscopy (SMLM) of TNFR1 in physiologic cellular settings to validate and characterize TNFR1 inhibitory substances, exemplified by the recently described TNFR1 antagonist zafirlukast. Treatment of TNFR1-mEos2 reconstituted TNFR1/2 knockout mouse embryonic fibroblasts (MEFs) with zafirlukast inhibited both ligand-independent preligand assembly domain (PLAD)-mediated TNFR1 dimerization as well as TNFα-induced TNFR1 oligomerization. In addition, zafirlukast-mediated inhibition of TNFR1 clustering was accompanied by deregulation of acute and prolonged NF-ĸB signaling in reconstituted TNFR1-mEos2 MEFs and human cervical carcinoma cells. These findings reveal the necessity of PLAD-mediated, ligand-independent TNFR1 dimerization for NF-ĸB activation, highlight the PLAD as central regulator of TNFα-induced TNFR1 oligomerization, and demonstrate that TNFR1-mEos2 MEFs can be used to investigate TNFR1-antagonizing compounds employing single-molecule quantification and functional NF-ĸB assays at physiologic conditions.Leukotriene D

Nosayba Al-Azzam, Lina ElsalemPMID: 32956660 DOI: 10.1016/j.lfs.2020.118452

Abstract

Asthma is a chronic inflammatory and allergic disease that is mainly characterized by reversible airway obstruction and bronchial hyperresponsiveness. The incidence of asthma is increasing with more than 350 million people worldwide are affected. Up to now, there is no therapeutic option for asthma and most of the prescribed drugs aim to ameliorate the symptoms of the disease especially during the acute exacerbations after trigger exposure. Asthma is a heterogonous disease that involves interactions between inflammatory mediators and cellular components within the disease microenvironment including inflammatory and structural cells. Cysteinyl leukotrienes (cys-LTs) are inflammatory lipid mediators that have potent roles in asthma pathogenesis. CysLTs consisting of LTC, LTD

, and LTE

are mainly secreted by leukocytes and act through three main G-protein coupled receptors (CysLT

R, CysLT

R, and CysLT

R). LTD

is the most potent bronchoconstrictor which gives it the priority to be discussed in detail in this review. LTD

binds with high affinity to CysLT

R and many studies showed that using CysLT

R antagonists such as montelukast has a beneficial effect for asthmatics especially in corticosteroid refractory cases. Since asthma is a heterogeneous inflammatory disease of many cell types involved in the disease pathogenies and LTD

has a special role in inflammation and bronchoconstriction, this review highlights the role of LTD

on each cellular component in asthma and the benefits of using CysLT

R antagonists in ameliorating LTD

-induced effects.

Suppressive Effect of Leukotriene Antagonists on Capsular Contracture in Patients Who Underwent Breast Surgery with Prosthesis: A Meta-Analysis

Yuanliang Wang, Jing Tian, Jianshu LiuPMID: 32221199 DOI: 10.1097/PRS.0000000000006629

Abstract

Capsular contracture is a troublesome and distressing complication in mammaplasty or breast reconstruction involving a prosthesis. Previous studies have indicated that leukotriene antagonists effectively reverse capsular contracture. However, this treatment method lacks comprehensive support from evidence-based medicine and remains considerably controversial. In this study, a meta-analysis was conducted to evaluate the therapeutic and preventive effects of leukotriene antagonists on capsular contracture in patients after breast prosthesis implantation.A comprehensive literature search was performed in English and Chinese databases. All clinical studies assessing the therapeutic and prophylactic effects of leukotriene antagonists on capsule contracture after breast prosthesis implantation were selected. Risk differences and 95 percent confidence intervals were applied as the final pooled statistics.

A total of five eligible studies were included, involving 1710 breast prosthesis implantations. The final results indicated that leukotriene antagonists markedly inhibited capsular contracture formation, with statistical significance at 32.02 (p < 0.001) (pooled risk difference, 0.84; 95 percent CI, 0.79 to 0.89). In subgroup analysis, subgroups based on different leukotriene antagonists included the montelukast and zafirlukast groups, with significant pooled statistical levels of 19.34 (p < 0.001) and 79.48 (p < 0.001), respectively (montelukast: pooled risk difference, 0.83; 95 percent CI, 0.75 to 0.92; zafirlukast: pooled risk difference, 0.85; 95 percent CI, 0.83 to 0.87), indicating that both montelukast and zafirlukast were effective in inhibiting encapsulation.

This meta-analysis demonstrated that leukotriene antagonists (montelukast and zafirlukast) have significant effects in treating and preventing capsular contracture. These medications should be administered in a reasonable and safe way. Further studies of clinical efficacy, duration, safety, and exact mechanism of leukotriene antagonists for periprosthetic capsular contracture are warranted.

Zafirlukast protects blood-brain barrier integrity from ischemic brain injury

Chaosheng Zeng, Desheng Wang, Cong Chen, Lin Chen, Bocan Chen, Li Li, Min Chen, Huaijie XingPMID: 31816286 DOI: 10.1016/j.cbi.2019.108915

Abstract

Stroke has been considered the second leading cause of death worldwide, and ischemic stroke accounts for the vast majority of stroke cases. Some of the main features of ischemic stroke are increased brain permeability, ischemia/reperfusion injury, oxidative stress, and acute inflammation. Antagonism of cysLT1R has been shown to provide cardiovascular and neural benefits. In the present study, we investigated the effects of the cysLT1R antagonist zafirlukast both in vivo and in vitro using a middle cerebral artery occlusion (MCAO) mouse model and human brain microvascular endothelial cells (HBMVECs). In vivo, we found that zafirlukast pretreatment could reduce MCAO-induced increased brain permeability by rescuing the expression levels of the tight junction proteins occludin and ZO-1. In vitro, we found that zafirlukast could suppress the increase in endothelial monolayer permeability induced by OGD/R via rescue of occludin and ZO-1 expression; additionally, we found that zafirlukast prevented OGD/R-induced degradation of the extracellular matrix via inhibition of MMP-2 and MMP-9 expression. Finally, we found that zafirlukast could also inhibit OGD/R-induced activation of the critical proinflammatory regulator NF-κB by preventing phosphorylation and nuclear translocation of p65 protein. Together, our findings demonstrate a promising role for zafirlukast in preventing damage induced by ischemic stroke and reperfusion injury.Leukotrienes, a potential target for Covid-19

Francesca Citron, Luigi Perelli, Angela K Deem, Giannicola Genovese, Andrea VialePMID: 32977289 DOI: 10.1016/j.plefa.2020.102174

Abstract

Zafirlukast, a Cysteinyl Leukotriene Receptor 1 Antagonist, Reduces the Effect of Advanced Glycation End-Products in Rat Renal Mesangial Cells In Vitro

Liping Yan, Ani Sun, Xinwei XuPMID: 31745068 DOI: 10.12659/MSM.918187

Abstract

BACKGROUND Zafirlukast is an antagonist of cysteinyl leukotriene receptor 1 (CysLTR1). Advanced glycation end-products (AGEs) are formed by the glycation of lipids and proteins in hyperglycemia, including diabetes mellitus. Zafirlukast has not previously been studied in diabetic nephropathy. This study aimed to investigate the effects of zafirlukast on rat renal mesangial cells cultured with AGEs in vitro. MATERIAL AND METHODS Mesangial cells were cultured in AGEs (0, 20, 50, 100 μg/ml), and with AGEs (100 μg/ml) and zafirlukast (2.5 μm, 5 μm, and 100 μm). An enzyme-linked immunoassay (ELISA) was used to measure the levels of tumor necrosis factor-alpha (TNF-alpha), interleukin-1ß (IL-1ß), IL-6, and monocyte chemoattractant protein-1 (MCP-1). Reactive oxygen species (ROS) were assessed by intracellular fluorescence measurement of 2'-7'-dichlorodihydrofluorescein diacetate (DCFH-DA), and detection kits were used to measure malondialdehyde (MDA), lactate dehydrogenase (LDH), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD). Cell apoptosis was assessed by flow cytometry, and Western blot was used to measure protein levels. RESULTS In mesangial cells cultured with AGEs, markers of inflammation, oxidative stress, and apoptosis and levels of CysLTR1 increased, and these effects were reduced by zafirlukast in a dose-dependent manner. The effects of zafirlukast as a CysLTR1 antagonist protected mesangial cells from the effects of AGE in vitro. CONCLUSIONS Zafirlukast, a CysLTR1 antagonist, reduced the levels of inflammatory cytokines, markers of oxidative stress, and cell apoptosis induced by AGE in mesangial cells in a dose-dependent way. Future in vivo studies are needed to investigate the potential role for zafirlukast in models of diabetic nephropathy.Dual Farnesoid X Receptor/Soluble Epoxide Hydrolase Modulators Derived from Zafirlukast

Simone Schierle, Moritz Helmstädter, Jurema Schmidt, Markus Hartmann, Maximiliane Horz, Astrid Kaiser, Lilia Weizel, Pascal Heitel, Anna Proschak, Victor Hernandez-Olmos, Ewgenij Proschak, Daniel MerkPMID: 31670489 DOI: 10.1002/cmdc.201900576

Abstract

The nuclear farnesoid X receptor (FXR) and the enzyme soluble epoxide hydrolase (sEH) are validated molecular targets to treat metabolic disorders such as non-alcoholic steatohepatitis (NASH). Their simultaneous modulation in vivo has demonstrated a triad of anti-NASH effects and thus may generate synergistic efficacy. Here we report dual FXR activators/sEH inhibitors derived from the anti-asthma drug Zafirlukast. Systematic structural optimization of the scaffold has produced favorable dual potency on FXR and sEH while depleting the original cysteinyl leukotriene receptor antagonism of the lead drug. The resulting polypharmacological activity profile holds promise in the treatment of liver-related metabolic diseases.Cysteinyl leukotriene receptor 1 modulates autophagic activity in retinal pigment epithelial cells

Andreas Koller, Daniela Bruckner, Ludwig Aigner, Herbert Reitsamer, Andrea TrostPMID: 33077798 DOI: 10.1038/s41598-020-74755-w

Abstract

The retinal pigment epithelium (RPE), which is among the tissues in the body that are exposed to the highest levels of phagocytosis and oxidative stress, is dependent on autophagy function. Impaired autophagy and continuous cellular stress are associated with various disorders, such as dry age-related macular degeneration (AMD), a disease for which effective therapies are lacking. Cysteinyl leukotriene receptor (CysLTR) 1 is a potential modulator of autophagy; thus, the aim of this study was to investigate the role of CysLTR1 in autophagy regulation in the RPE cell line ARPE-19. The polarized ARPE-19 monolayer exhibited expression of CysLTR1, which was colocalized with β-tubulin III. In ARPE-19 cells, autophagic activity was rhythmically regulated and was increased upon CysLTR1 inhibition by Zafirlukast (ZK) treatment. HO

affected the proautophagic regulatory effect of ZK treatment depending on whether it was applied simultaneously with or prior to ZK treatment. Furthermore, mRNA levels of genes related to the leukotriene system, autophagy and the unfolded protein response were positively correlated. As CysLTR1 is involved in autophagy regulation under basal and oxidative stress conditions, a dysfunctional leukotriene system could negatively affect RPE functions. Therefore, CysLTR1 is a potential target for new treatment approaches for neurodegenerative disorders, such as AMD.